1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime
Description
1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde oxime is a heterocyclic compound featuring a pyrrole core substituted with a 4-bromophenyl group at the 1-position and an oxime-functionalized aldehyde at the 3-position.
Properties
IUPAC Name |
(NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-1-3-11(4-2-10)14-6-5-9(8-14)7-13-15/h1-8,15H/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOABHPBLGYAXBE-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C=NO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C=CC(=C2)/C=N/O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320250 | |
| Record name | (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551930-61-1 | |
| Record name | (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime typically involves the following steps:
Formation of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde: This can be achieved through the Vilsmeier-Haack reaction, where 4-bromoaniline reacts with DMF and POCl3 to form the corresponding 4-bromobenzaldehyde, which is then subjected to a cyclization reaction with an appropriate pyrrole precursor.
Oximation: The aldehyde group of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde is converted to the oxime using hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime serves as a vital building block for synthesizing bioactive molecules. Its derivatives have shown potential as inhibitors in cancer therapy. For instance, modifications of similar pyrrole structures have resulted in compounds that effectively inhibit Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. Such compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines .
Organic Synthesis
The compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its reactivity allows for the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. The ability to modify the bromine substituent facilitates nucleophilic substitutions that lead to new compounds with varied biological activities .
Material Science
In material science, this compound is explored for developing novel materials with unique electronic or optical properties. Its structural characteristics enable it to be incorporated into polymers or other materials where enhanced performance is desired.
Case Study 1: Anticancer Activity
A study examined the anticancer properties of derivatives synthesized from pyrrole-based compounds. The results indicated that certain derivatives exhibited higher cytotoxicity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells compared to standard treatments like doxorubicin. The structure-activity relationship highlighted the significance of the bromine substituent in enhancing biological activity .
Case Study 2: Synthesis of New Bioactive Molecules
Research focused on synthesizing new imides based on pyrrole derivatives revealed promising analgesic properties. The synthesized compounds demonstrated significant activity in pain models, suggesting that modifications involving this compound could lead to novel analgesics with unique mechanisms of action .
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is distinguished from analogs by its pyrrole core and oxime group. Key comparisons include:
Notes:
- Core Structure : Pyrrole derivatives (e.g., target compound) exhibit distinct electronic properties compared to pyrazole analogs due to differences in aromaticity and lone pair availability .
- Substituent Effects : The 4-bromophenyl group (electron-withdrawing) contrasts with 4-methoxyphenyl (electron-donating) in pyrazole derivatives, influencing reactivity and bioactivity .
- Oxime vs. Esterified Oxime : The free oxime in the target compound may enhance metal-chelation capacity compared to esterified oximes (e.g., O-chlorobenzoyl oxime), which prioritize stability .
Biological Activity
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a pyrrole ring substituted with a 4-bromophenyl group and an oxime functional group, which may contribute to its pharmacological properties. This article explores the synthesis, biological activities, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves two main steps:
- Formation of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde : This can be achieved through the Vilsmeier-Haack reaction, where 4-bromoaniline reacts with DMF and POCl3 to yield the corresponding aldehyde.
- Oximation : The aldehyde is then converted to the oxime using hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacologically active compound.
Antimicrobial Activity
Research indicates that compounds containing pyrrole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, can enhance this activity .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| This compound | TBD | Staphylococcus aureus, Escherichia coli |
| Similar Pyrrole Derivative A | 3.125 | Staphylococcus aureus |
| Similar Pyrrole Derivative B | 12.5 | Escherichia coli |
Anti-inflammatory Effects
Pyrrole derivatives have also been explored for their anti-inflammatory properties. Certain studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The anti-inflammatory activity is often linked to the structural features of the pyrrole ring and substituents like bromine .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, potentially influencing the compound's binding affinity and specificity .
Case Studies
Several case studies have focused on the pharmacological evaluation of related compounds:
- Study on Antibacterial Activity : A study evaluated various pyrrole derivatives for their antibacterial efficacy, revealing that compounds with bromine substituents exhibited enhanced activity against S. aureus and E. coli .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory potential of pyrrole derivatives, showing significant inhibition of COX enzymes, suggesting that these compounds could serve as lead structures for developing new anti-inflammatory agents .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime?
The compound can be synthesized via a two-step process:
- Step 1 : Synthesis of the aldehyde precursor (1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde) using the Clausson-Kaas reaction. This involves cyclization of 2,5-dimethoxytetrahydrofuran with 4-bromoaniline in acidic conditions .
- Step 2 : Oxime formation by reacting the aldehyde with hydroxylamine hydrochloride in a refluxing ethanol/water mixture. Reaction conditions (pH, temperature, and molar ratios) must be optimized to avoid side products like nitriles or over-oxidation .
Q. What spectroscopic techniques are critical for characterizing this oxime?
- NMR Spectroscopy : and NMR can confirm the oxime’s formation by identifying the characteristic imine (C=N) proton signal at δ 8.5–9.5 ppm and the absence of the aldehyde proton (δ ~9.8–10.2 ppm). Discrepancies in splitting patterns may indicate stereoisomerism (E/Z configuration) .
- IR Spectroscopy : A strong absorption band near 1650–1670 cm confirms the C=N stretch of the oxime group. Overlapping bands from the pyrrole ring (C-H stretches at ~3100 cm) should also be noted .
Q. How can purity and stability be assessed during synthesis?
- Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress and purity.
- Stability studies under varying temperatures and pH conditions (e.g., 4–9) can identify degradation pathways. For example, acidic conditions may hydrolyze the oxime back to the aldehyde .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the oxime’s stereochemistry?
Single-crystal X-ray diffraction (SCXRD) provides definitive evidence for the oxime’s E/Z configuration. For example:
- E-configuration : The oxime oxygen and pyrrole nitrogen adopt a trans arrangement.
- Z-configuration : These groups are cis. Crystallization in solvents like DMSO or ethanol often yields suitable crystals. Data collection parameters (e.g., radiation source, absorption correction) must be optimized to ensure high-resolution structures, as demonstrated for analogous pyrazole carbaldehydes .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Case Study : If the NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation around the C=N bond) or impurities.
- Solution : Perform variable-temperature NMR or 2D-COSY/HSQC experiments to resolve overlapping signals. Compare with computational models (DFT-optimized structures) to validate assignments .
Q. How can computational methods predict the oxime’s reactivity in nucleophilic additions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the oxime’s electronic structure. Key parameters include:
- NBO Analysis : Charge distribution at the imine nitrogen predicts susceptibility to nucleophilic attack.
- Transition State Modeling : Identify energy barriers for reactions like oximation or cyclization. These insights guide experimental design for functionalizing the oxime .
Q. What experimental designs evaluate the oxime’s biological activity?
- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Compare with structurally similar pyrazole derivatives known for antitumor activity .
- DNA Binding Studies : Employ fluorescence quenching assays with ethidium bromide-bound DNA to assess intercalation or groove-binding modes.
Q. How can reaction yields be optimized for large-scale synthesis?
- DoE Approach : Apply Design of Experiments (DoE) to variables like solvent polarity (ethanol vs. DMF), catalyst loading (e.g., acetic acid), and reaction time.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield, as shown for related aldehyde derivatives .
Methodological Notes
- Contradictions in Data : Cross-validate spectral and crystallographic data with literature precedents (e.g., Acta Crystallographica reports) to resolve ambiguities .
- Safety Considerations : The bromophenyl group may pose toxicity risks. Follow protocols for handling halogenated compounds, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
